molecular formula C16H13Cl2N3O5S B2497756 5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide CAS No. 941899-65-6

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2497756
CAS No.: 941899-65-6
M. Wt: 430.26
InChI Key: MSZLVAYIVBRXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C16H13Cl2N3O5S and its molecular weight is 430.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide and related compounds have been studied for their reductive chemistry, particularly in the context of hypoxia-selective cytotoxins. These compounds undergo enzymatic reduction in hypoxic cells, leading to the formation of toxic products that can selectively kill tumor cells in low-oxygen environments. The study by Palmer et al. (1995) details the radiolytic reduction of such compounds, identifying the nitro groups as key sites for electron addition and highlighting the formation of various reduced and cytotoxic derivatives, including amino and hydroxylamino derivatives, which exhibit significant cytotoxicity (Palmer et al., 1995).

Synthesis and Antidiabetic Activity

Another area of application for related compounds involves their synthesis for antidiabetic purposes. Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and evaluated their antidiabetic activity. The study found that certain derivatives exhibited significant inhibitory activity against α-glucosidase and α-amylase enzymes, indicating potential therapeutic applications in diabetes management (Thakral et al., 2020).

Antibacterial and Antifungal Activities

Compounds related to this compound have also been synthesized and assessed for their antimicrobial properties. Patel et al. (2010) synthesized derivatives that exhibited promising antibacterial activities, suggesting potential as antimicrobial agents (Patel et al., 2010).

Modification for Improved Biological Effect

Galkina et al. (2014) explored the modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to improve its biological effect. The study focused on forming water-soluble ammonium salts while retaining the pharmacophoric groups responsible for the antihelminthic effect, indicating the versatility of these compounds in drug development (Galkina et al., 2014).

Properties

IUPAC Name

5-chloro-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O5S/c17-10-2-5-14(21(23)24)12(8-10)16(22)19-11-3-4-13(18)15(9-11)20-6-1-7-27(20,25)26/h2-5,8-9H,1,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZLVAYIVBRXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.